molecular formula C16H16N4OS B5558524 N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B5558524
M. Wt: 312.4 g/mol
InChI Key: VMXDVBCZPNIAHQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. They have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Synthesis of Heterocycles Containing Tetrahydrobenzothiophene Vasylyev et al. (1999) discuss the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, a related structure to the compound . This work highlights methods for creating complex heterocyclic compounds, which are foundational in medicinal chemistry and material science (Vasylyev et al., 1999).

Thiophenylhydrazonoacetates in Heterocyclic Synthesis Mohareb et al. (2004) describe the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, used to yield various derivatives including pyrazole and pyrimidine. This research demonstrates the versatility of similar compounds in synthesizing diverse heterocyclic structures (Mohareb et al., 2004).

Synthesis of Pyrazolopyrimidines as Anticancer Agents Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them as anticancer agents, highlighting the potential therapeutic applications of these compounds (Rahmouni et al., 2016).

COX-2 Selective Inhibitors Raffa et al. (2009) synthesized pyrazolo[3,4‐d]pyrimidine derivatives as COX-2 selective inhibitors, indicating their application in anti-inflammatory therapies (Raffa et al., 2009).

Applications in Medicinal Chemistry

Anticancer Activity of Spiro Derivatives Ismail et al. (2017) researched the synthesis of spiro[pyrazolo[4,3-d]pyrimidinones and their evaluation for anticancer activity, showcasing the relevance of such compounds in developing novel anticancer drugs (Ismail et al., 2017).

Thioxopyrimidine in Heterocyclic Synthesis Ho and Suen (2013) synthesized a variety of thioxopyrimidine derivatives, indicating the broad potential of these compounds in medicinal chemistry, especially for creating new drug molecules (Ho & Suen, 2013).

Future Directions

The future directions in the field of pyrazolo[1,5-a]pyrimidines research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Their significant photophysical properties have attracted a great deal of attention in material science recently .

properties

IUPAC Name

N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-16(14-8-11-4-1-2-5-13(11)22-14)18-9-12-10-19-20-7-3-6-17-15(12)20/h3,6-8,10H,1-2,4-5,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXDVBCZPNIAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=C4N=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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